molecular formula C9H6O3 B602359 4-Hydroxycoumarin CAS No. 1076-38-6

4-Hydroxycoumarin

Cat. No.: B602359
CAS No.: 1076-38-6
M. Wt: 162.14
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Description

4-Hydroxycoumarin (2H-1-benzopyran-2-one) is a benzopyrone derivative with a hydroxyl group at the C4 position. It serves as a foundational scaffold for numerous pharmacologically active compounds, including anticoagulants like warfarin and dicoumarol . Its biological relevance stems from its ability to inhibit vitamin K epoxide reductase, disrupting blood coagulation processes . Structurally, this compound exhibits keto-enol tautomerism, enhancing its reactivity in forming hydrogen bonds and participating in cyclization or condensation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxycoumarin can be synthesized through several methods. One common approach involves the use of simple phenol and 1-(2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting materials . The reaction typically involves the condensation of these compounds under acidic or basic conditions to form the coumarin ring structure.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. This method is favored for its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

4-Hydroxycoumarin exhibits a broad spectrum of pharmacological effects, making it a valuable compound in medical research. Key applications include:

  • Anticoagulant Activity : Compounds derived from this compound, such as warfarin and other anticoagulants, are widely used to prevent thrombosis. These compounds function by inhibiting vitamin K epoxide reductase, which is crucial for synthesizing clotting factors in the liver .
  • Antimicrobial Effects : Research has demonstrated that this compound derivatives possess antibacterial and antifungal properties. For instance, derivatives have been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in restoring the efficacy of conventional antibiotics .
  • Antitumor Activity : Studies indicate that this compound can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. The compound's derivatives have been evaluated for their effectiveness against different cancer cell lines .
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Synthesis of Derivatives

The synthesis of this compound derivatives is an active area of research aimed at enhancing its bioactivity and specificity. Various methods have been employed to create new compounds with improved pharmacological profiles:

  • Knovenagel Condensation : This method has been utilized to synthesize new derivatives with enhanced antibacterial and anticancer activities. Characterization techniques such as UV-Vis, FT-IR, and NMR spectroscopy are commonly used to confirm the structures of these synthesized compounds .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding interactions of this compound derivatives with target proteins involved in various diseases, providing insights into their potential therapeutic applications .

Case Studies and Research Findings

Recent studies have provided valuable insights into the applications and safety profile of this compound:

  • Toxicological Assessment : A study assessed the mutagenic and antimutagenic properties of this compound. Results indicated no mutagenic effects; however, it exhibited protective effects against DNA damage induced by cyclophosphamide in animal models .
  • Clinical Case Study : A case report highlighted a patient who experienced severe coagulopathy due to accidental poisoning with a rodenticide containing this compound derivatives. This case emphasized the importance of careful monitoring and management in cases involving anticoagulant exposure .
  • In Vitro Studies : Laboratory experiments demonstrated that certain this compound derivatives showed superior anticoagulant effects compared to traditional anticoagulants like warfarin, particularly when specific substituents were introduced at the para-position of the aromatic ring .

Summary Table of Applications

ApplicationDescriptionKey Findings
AnticoagulantInhibits clotting factor synthesisEffective as a blood thinner; derivatives show improved efficacy
AntimicrobialExhibits antibacterial and antifungal propertiesRestores antibiotic efficacy against resistant strains
AntitumorInduces apoptosis in cancer cellsEffective against various cancer types; ongoing research for new derivatives
AntioxidantScavenges free radicalsProvides protective effects against oxidative stress

Mechanism of Action

The primary mechanism of action of 4-Hydroxycoumarin derivatives, such as warfarin, involves the inhibition of vitamin K epoxide reductase. This enzyme is crucial for recycling vitamin K to its active form, which is necessary for the synthesis of clotting factors. By inhibiting this enzyme, this compound derivatives effectively reduce the levels of active vitamin K, thereby preventing blood clot formation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

3-Hydroxycoumarin

  • Synthesis: Primarily synthesized from salicylic aldehyde or 1-(2-hydroxyphenyl)ethanone via Pechmann or Kostanecki reactions .
  • Reactivity : Less reactive than 4-hydroxycoumarin due to steric hindrance at the C3 position. Forms fewer stable tautomers, limiting its utility in multicomponent reactions .
  • Biological Activity : Exhibits moderate photochemical properties and weaker anticoagulant effects compared to this compound derivatives .

7-Hydroxycoumarin

  • Synthesis: Prepared via Pechmann condensation of resorcinol with β-keto esters under acidic conditions .
  • Reactivity : The hydroxyl group at C7 reduces electron density at the lactone ring, making it less reactive in nucleophilic substitutions compared to this compound .
  • Biological Activity : Demonstrates fluorescence properties useful in optical materials but shows 6.7-fold lower binding affinity to human serum albumin (HSA) than this compound, limiting its pharmacological applications .

4-Methyl-7-Hydroxycoumarin

  • Synthesis: Derived from ethyl 3-oxobutanoate and resorcinol using Lewis acid catalysts .
  • Reactivity: Methyl substitution at C4 stabilizes the enol form, enhancing its antioxidant activity but reducing solubility in polar solvents .
  • Biological Activity : Exhibits improved α-glucosidase inhibition (IC₅₀ = 12.3 μM) compared to unsubstituted 7-hydroxycoumarin due to increased hydrophobicity .

Structural and Functional Comparison Table

Compound Hydroxyl Position Key Reactivity Biological Activity Highlights
This compound C4 High keto-enol tautomerism; forms stable dimers/tetramers via aldol condensations Potent anticoagulant (warfarin Ka = 2.5 × 10⁵ M⁻¹ at HSA Sudlow site I)
3-Hydroxycoumarin C3 Limited tautomerism; forms fewer hydrogen bonds Weak antimicrobial activity (MIC > 100 μg/mL for S. aureus)
7-Hydroxycoumarin C7 Low electron density at lactone ring; poor nucleophilic substitution Fluorescence applications; HSA binding Ka = 3.7 × 10⁴ M⁻¹
7-Hydroxy-4-methylcoumarin C7 (OH), C4 (CH₃) Enhanced hydrophobicity; stabilized enol form α-Glucosidase inhibition (IC₅₀ = 12.3 μM)

Key Research Findings

Anticoagulant Activity :

  • This compound derivatives with para-chloro substituents on the aromatic ring (e.g., 43 ) showed 4.5-fold higher anticoagulant activity than warfarin due to enhanced HSA binding .
  • Dicoumarol (3,3'-methylenebis-4-hydroxycoumarin) remains a benchmark anticoagulant with a blood clotting time increase of >300% at 1 mg/kg .

Antimicrobial Activity :

  • Dimeric this compound derivatives (e.g., 5–7 ) synthesized via microwave-assisted condensation exhibited MIC values of 8–16 μg/mL against Salmonella typhimurium .
  • 7-Hydroxycoumarin derivatives showed negligible activity (MIC > 128 μg/mL) against Gram-negative bacteria, highlighting the critical role of the C4 hydroxyl group .

Synthetic Versatility: this compound participates in multicomponent reactions (MCRs) to form chromeno[4,3-b]pyrrol-4(1H)-ones and dioxocine-1,15-diones, which are inaccessible with 3- or 7-hydroxycoumarin . Microwave irradiation reduced reaction times for bis-4-hydroxycoumarin synthesis from 12 hours to 20 minutes, achieving yields >85% .

Biological Activity

4-Hydroxycoumarin (4-HC) is a naturally occurring and synthetic compound recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a benzopyrone, characterized by its conjugated molecular structure which contributes to its biological activity. The general structure can be represented as follows:

C9H6O3\text{C}_9\text{H}_6\text{O}_3

This compound exhibits various functional groups that enhance its interaction with biological targets, making it a subject of extensive research in medicinal chemistry.

Pharmacological Activities

This compound and its derivatives have been studied for a range of biological activities:

  • Anticoagulant Activity : 4-HC acts as an antagonist of vitamin K, inhibiting vitamin K epoxide reductase, which is crucial for blood coagulation. This mechanism underlies its use in anticoagulant therapies, particularly in conditions like thrombophlebitis and pulmonary embolism .
  • Antitumor Activity : Research indicates that 4-HC exhibits significant anticancer properties. For instance, a study demonstrated that certain derivatives inhibited the proliferation of cancer cells, with one derivative showing an IC50 value of 0.01 nM against HIV-1 protease .
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative damage. Studies using the DPPH radical assay confirmed its antioxidant capability .
  • Antimicrobial Effects : Various studies have reported the antibacterial and antifungal activities of 4-HC derivatives. For example, synthesized derivatives were tested against several bacterial strains using agar diffusion methods, showing promising results .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeCompound/DerivativeEffectiveness (IC50 or MIC)Reference
Anticoagulant3-(p-azidobenzyl)-4-hydroxycoumarin6.6 × 10^-8 M
AntitumorNovel derivativeIC50 = 0.01 nM
AntioxidantThis compoundEffective in DPPH assay
AntibacterialVarious derivativesMIC values varied

Toxicological Assessment

A study evaluating the acute oral toxicity of 4-HC found no significant adverse effects at doses up to 200 mg/kg in animal models. The histopathological analysis indicated normal liver architecture post-treatment, suggesting a favorable safety profile . Additionally, no mutagenic activity was observed in the Ames test, indicating that 4-HC does not induce genetic mutations under the tested conditions.

Table 2: Organ Mass Changes After Treatment with this compound

OrganControl (g)This compound (200 mg/kg) (g)
Heart5.25 ± 0.115.27 ± 0.09
Lung6.88 ± 0.127.24 ± 0.03
Spleen4.49 ± 0.065.93 ± 0.12
Liver (g/100g live weight)6.67 ± 0.606.87 ± 0.72

Q & A

Q. Basic: What are the key physicochemical properties of 4-Hydroxycoumarin relevant to experimental design?

Answer:
this compound (C₉H₆O₃, MW 162.14) is a coumarin derivative with limited water solubility, making organic solvents like ethanol, acetone, or ether essential for dissolution in experimental setups . Its melting point and purity (≥98% by HPLC) are critical for reproducibility; impurities can skew reaction outcomes in synthesis or bioactivity studies . Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural validation, with reference spectra available in databases like NIST Chemistry WebBook . Solubility parameters must be optimized for in vitro assays—e.g., using dimethyl sulfoxide (DMSO) for cell-based studies while ensuring concentrations remain below cytotoxic thresholds .

Q. Basic: How should researchers safely handle and store this compound in laboratory settings?

Answer:
this compound is classified as an irritant (Xi hazard symbol) and requires handling in well-ventilated areas with PPE (gloves, lab coat, goggles) . Storage should be in airtight containers at 2–8°C to prevent degradation. Safety protocols include referencing Material Safety Data Sheets (MSDS) for spill management and first-aid measures (e.g., eye flushing with water for 15 minutes upon exposure) . Waste disposal must comply with institutional guidelines for organic compounds, avoiding release into aquatic environments due to low biodegradability .

Properties

IUPAC Name

4-hydroxychromen-2-one
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InChI

InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H
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InChI Key

VXIXUWQIVKSKSA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)O
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Molecular Formula

C9H6O3
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DSSTOX Substance ID

DTXSID8061472, DTXSID50944748
Record name 2H-1-Benzopyran-2-one, 4-hydroxy-
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Molecular Weight

162.14 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 4-Hydroxycoumarin
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CAS No.

1076-38-6, 22105-09-5
Record name 4-Hydroxycoumarin
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Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (Aldrich, 60% dispersion in mineral oil) (1.2 g, 30.0 mmol) and diethyl carbonate (Aldrich) (5.9 g, 50 mmol) in anhydrous benzene (Aldrich) (100 mL) under a dry nitrogen atmosphere was added dropwise a solution of 5'-fluoro-2'-hydroxy-acetophenone (Aldrich) (1.54 g, 10 mmol) in anhydrous benzene. The mixture was then refluxed under a nitrogen atmosphere overnight. The reaction mixture was cooled and 50 mL 1N NaOH was added. The mixture was stirred at room temperature for 1 hour. The aqueous layer was separated and washed with ether (100 mL×2). The dark solution was acidified to pH 2 with 6N HCl. The white precipitate was collected by filtration, washed with water and dried to afford product (4) (4-hydroxy-6-fluoro-coumarin) as an off-white solid (1.38 g, 7.66 mmol, 77%). 300-MHz 1H-NMR (CDCl3) δ 5.79 (s,1H), 7.25-7.28 (m,2H), 7.52 (d,1H). Mass/EI: 179 (M-H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
77%

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